

Application Notes and Protocols for MRTX-1257 Treatment in Sensitive Cell Lines

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Compound of Interest

Compound Name: MRTX-1257

Cat. No.: B609335

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing **MRTX-1257**, a potent and selective inhibitor of KRAS G12C, in preclinical research. This document outlines sensitive cell lines, experimental protocols for assessing drug efficacy, and the underlying signaling pathways.

Overview of MRTX-1257

MRTX-1257 is a covalent, irreversible inhibitor of the KRAS G12C mutant protein. It selectively binds to the cysteine residue at position 12, locking the KRAS protein in an inactive, GDP-bound state. This inhibition leads to the suppression of downstream signaling pathways, primarily the MAPK/ERK pathway, resulting in decreased cell proliferation and tumor growth in KRAS G12C-mutant cancer models.

Cell Lines Sensitive to MRTX-1257 Treatment

A variety of cancer cell lines harboring the KRAS G12C mutation have demonstrated sensitivity to **MRTX-1257**. The half-maximal inhibitory concentration (IC₅₀) for cell viability varies across different cell lines, likely due to the influence of other co-occurring genetic mutations and cellular context.

Table 1: Human Cancer Cell Lines with KRAS G12C Sensitive to MRTX-1257

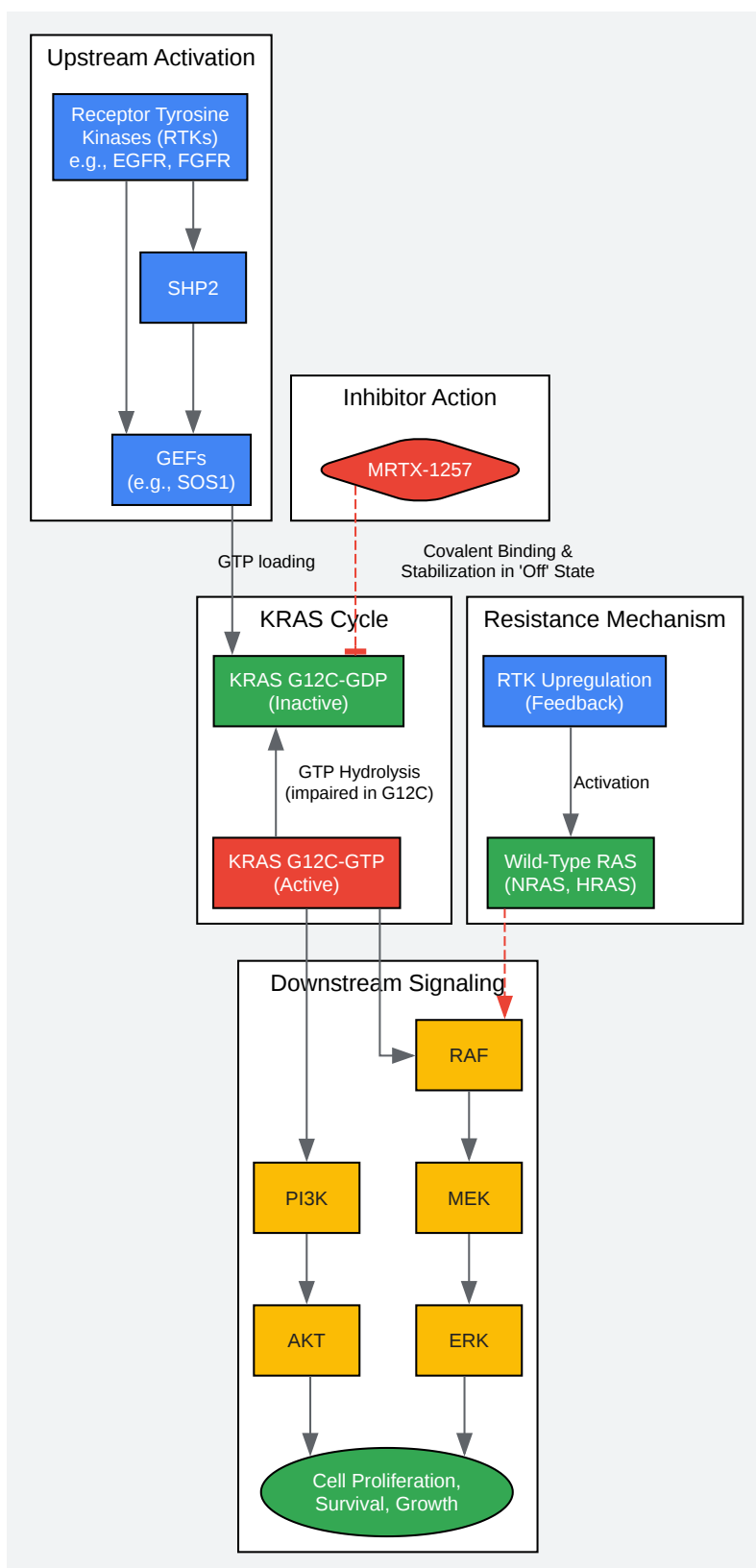
Cell Line	Cancer Type	IC50 (nM) Range for Cell Viability	Reference
NCI-H358	Non-Small Cell Lung Cancer	1	[1] [2]
MIA PaCa-2	Pancreatic Cancer	Not explicitly stated for viability, but shows strong in vivo response	[3]
Calu-1	Non-Small Cell Lung Cancer	0.1 - 356	[4] [5]
H2030	Non-Small Cell Lung Cancer	0.1 - 356	[4] [5]
Various Human KRAS G12C-mutant Lung Cancer Cell Lines (Panel of 13)	Non-Small Cell Lung Cancer	0.1 - 356	[4] [5]

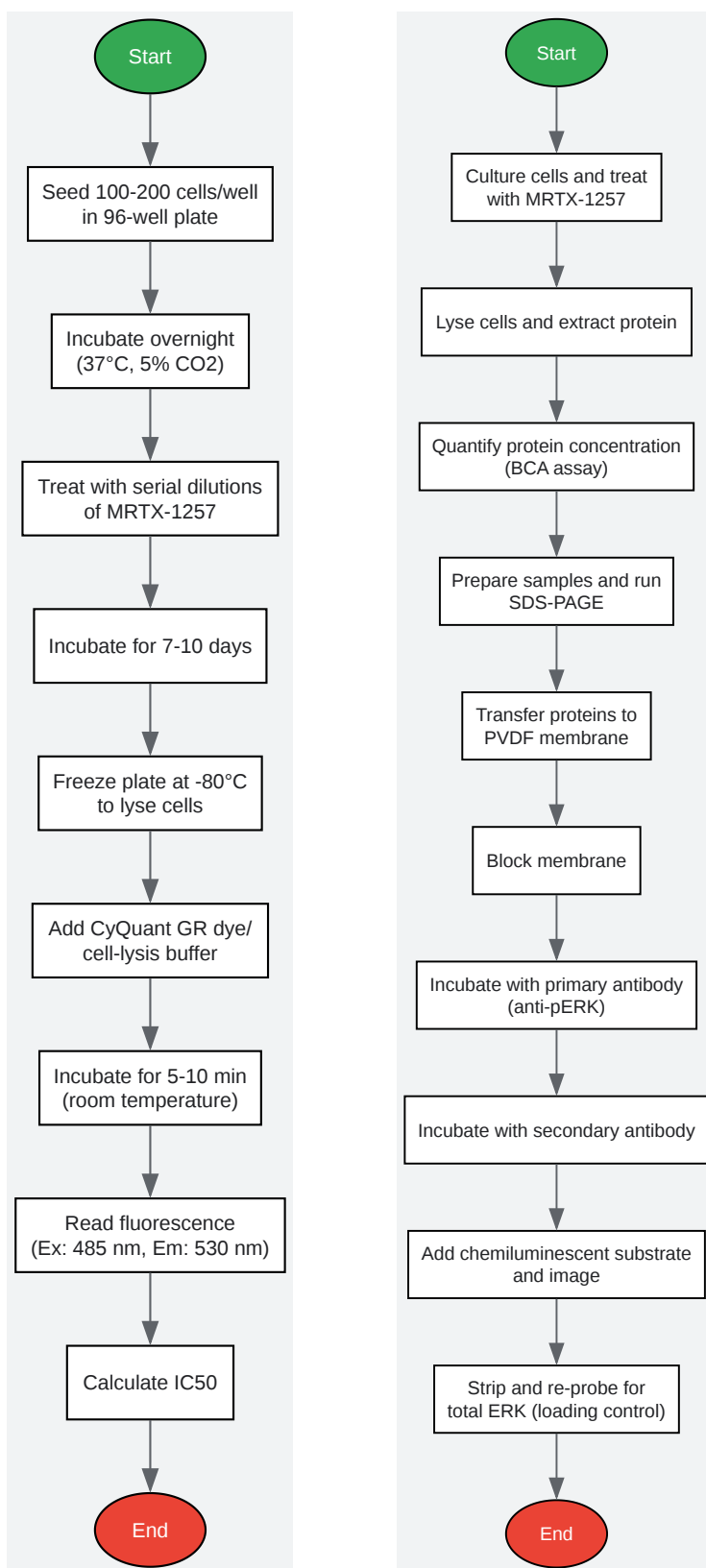
Table 2: Murine Cancer Cell Lines with Engineered KRAS G12C Sensitive to MRTX-1257

Cell Line	Description	IC50 (nM) for Cell Viability	Reference
LLC NRAS KO	Murine Lewis Lung Carcinoma with CRISPR/Cas9-mediated knockout of endogenous NRAS	Low nanomolar range	[4]
CMT KRAS G12C	Murine colorectal tumor cells with CRISPR/Cas9-edited KRAS G12V to G12C	Low nanomolar range	[4]
mKRC.1	Novel murine KRAS G12C lung cancer cell line	Low nanomolar range	[4]

Signaling Pathway of KRAS G12C and Inhibition by MRTX-1257

The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, promoting cell proliferation, survival, and differentiation. **MRTX-1257** effectively blocks this signaling cascade.





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